REACTION_SMILES
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[Al+3:28].[Br:1][c:2]1[cH:3][cH:4][c:5]([Cl:11])[c:6]([C:7](=[O:8])[OH:9])[cH:10]1.[Cl-:27].[Cl-:29].[Cl-:30].[Cl:12][C:13]([C:14]([Cl:15])=[O:16])=[O:17].[Cl:31][CH2:32][Cl:33].[OH2:34].[c:18]1([O:24][CH2:25][CH3:26])[cH:19][cH:20][cH:21][cH:22][cH:23]1>>[Br:1][c:2]1[cH:3][cH:4][c:5]([Cl:11])[c:6]([C:7](=[O:9])[c:21]2[cH:20][cH:19][c:18]([O:24][CH2:25][CH3:26])[cH:23][cH:22]2)[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc(Br)ccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O=C(Cl)C(=O)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCOc1ccc(C(=O)c2cc(Br)ccc2Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |